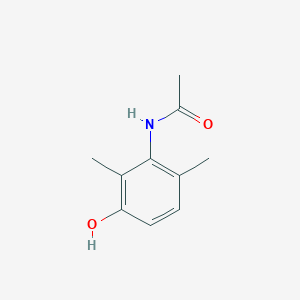
N-(3-羟基-2,6-二甲基苯基)乙酰胺
描述
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide is a chemical compound that is structurally related to various acetamide derivatives synthesized for different applications, including anticonvulsant activity, silylation reactions, and potential anticancer properties. Although the exact compound is not directly studied in the provided papers, the related compounds offer insights into the potential characteristics and applications of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide.
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, silylation, and esterification. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves the investigation of their anticonvulsant activity, indicating a potential method for synthesizing similar compounds with biological activity . Silylation reactions, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, involve the formation of silaheterocyclic compounds and could provide a pathway for modifying the hydroxy group in N-(3-Hydroxy-2,6-dimethylphenyl)acetamide . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through reactions with amines and acetic acid derivatives suggests a method for introducing the acetamide group .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide group attached to an aromatic ring, which can be substituted with various groups such as methyl or hydroxyl groups. X-ray crystallography and NMR spectroscopy are commonly used to determine the conformation and bonding parameters of these molecules . The molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides insights into how the structure of such compounds can interact with biological targets .
Chemical Reactions Analysis
Acetamide derivatives undergo various chemical reactions, including silylation, which can lead to the formation of silanols and other silanes . The reactivity of the amide group is also a point of interest, as seen in the synthesis of N-substituted benzyl acetamides, which are intermediates for the synthesis of more complex molecules . The interaction of these compounds with alcohols and their transformation into different silanes suggests potential reactivity pathways for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring, such as methyl groups, can affect the compound's vibrational characteristics and stability . The crystalline structure and hydrogen bonding patterns contribute to the compound's solid-state properties, as observed in various acetamide derivatives . The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide additional data on the spectroscopic properties of related compounds, which could be extrapolated to understand the properties of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide .
科学研究应用
晶体结构分析
- 已对N-(3-羟基-2,6-二甲基苯基)乙酰胺衍生物的晶体结构进行了分析,显示出与其他辣椒素类化合物相比独特的构象特征,有助于我们理解晶体状态中的分子相互作用和稳定性(Park et al., 1995)。
代谢研究
- 已对相关化合物的代谢进行了研究,揭示了人体内生物转化过程,对于理解类似物质的药代动力学和动力学至关重要(Fujimaki et al., 1990)。
化学反应和合成
- 对相关化合物的酸催化水解进行的研究提供了对化学反应和合成过程的见解,有助于有机化学新方法的发展(Rouchaud et al., 2010)。
生物筛选
- 已合成了一些N-(3-羟基-2,6-二甲基苯基)乙酰胺衍生物,并对其抗菌、抗真菌和抗蠕虫活性进行了筛选,显示出在这些领域具有显著潜力(Khan et al., 2019)。
结构和荧光性质
- 已探索了相关酰胺的盐和包合物的结构方面和性质,包括荧光发射,有助于我们理解分子性质和在基于荧光的技术中的潜在应用(Karmakar et al., 2007)。
认知功能增强
- 研究表明,衍生物可以改善动物模型中的学习和记忆,暗示了在认知功能增强和治疗与记忆相关的疾病方面的潜在应用(Sakurai et al., 1989)。
属性
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUGNBVBWVYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439553 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
CAS RN |
100445-95-2 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

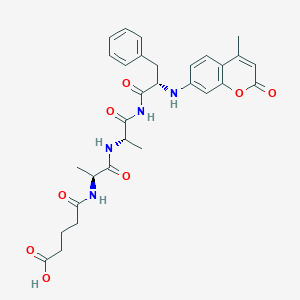
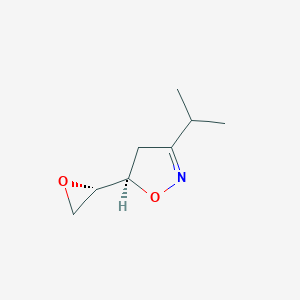
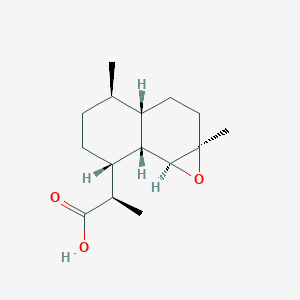

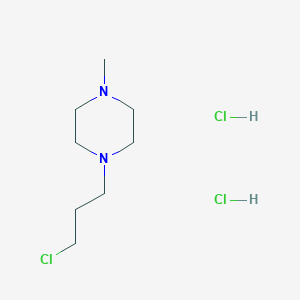
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)

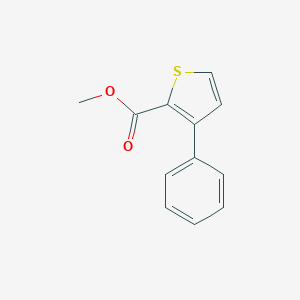
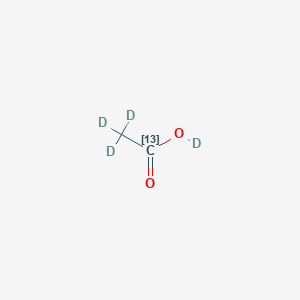
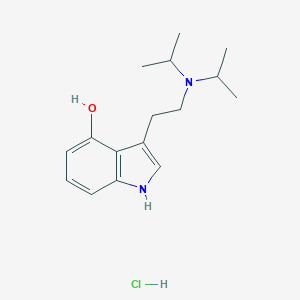
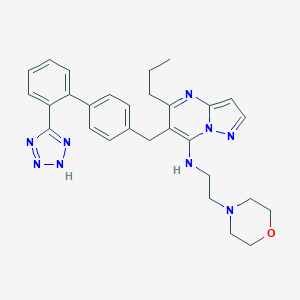
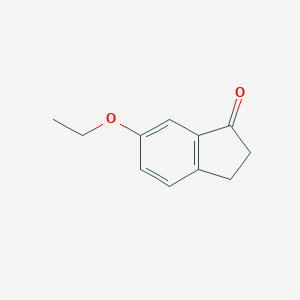
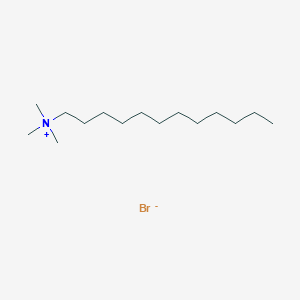
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)